molecular formula C11H16N4O2S B2474278 N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide CAS No. 2190089-68-8

N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide

Cat. No. B2474278
CAS RN: 2190089-68-8
M. Wt: 268.34
InChI Key: OUMXDFUPMGILEN-UHFFFAOYSA-N
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Description

N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide, also known as ETP-46464, is a novel small molecule inhibitor that has shown promising results in scientific research. It is a potent inhibitor of the enzyme MTH1, which is involved in the prevention of oxidative damage to DNA.

Mechanism of Action

MTH1 is an enzyme that prevents the incorporation of oxidized nucleotides into DNA during replication. N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide inhibits the activity of MTH1, leading to the accumulation of oxidized nucleotides in DNA. This results in DNA damage and cell death in cancer cells that are dependent on MTH1 for survival.
Biochemical and Physiological Effects:
N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide has been shown to induce DNA damage and cell death in cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to other DNA-damaging agents, such as radiation and chemotherapy. N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide has a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in animal models.

Advantages and Limitations for Lab Experiments

N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide has several advantages for lab experiments, including its potency, selectivity, and favorable pharmacokinetic profile. However, its limited solubility in aqueous solutions can make it challenging to work with in some experiments. Additionally, the cost of the compound may be a limiting factor for some research groups.

Future Directions

There are several future directions for the research and development of N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide. One area of interest is the identification of biomarkers that can predict the response of cancer cells to N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide. Another area of interest is the combination of N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide with other DNA-damaging agents to enhance its therapeutic efficacy. Additionally, the development of more potent and selective MTH1 inhibitors is an ongoing area of research.

Synthesis Methods

The synthesis of N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide involves a series of reactions starting from commercially available reagents. The key step involves the reaction between 1-(thiadiazol-4-yl)ethanamine and ethyl 2-bromoacetoacetate, followed by a series of reactions to give the final product. The synthesis of N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide has been reported in the literature, and the yield and purity of the compound have been optimized.

Scientific Research Applications

N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in cancer treatment. MTH1 is overexpressed in many cancer cells, and its inhibition by N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide can lead to the accumulation of oxidative damage in cancer cells, resulting in their death. N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide has shown promising results in preclinical studies, and clinical trials are underway to evaluate its safety and efficacy in cancer patients.

properties

IUPAC Name

N-ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2S/c1-4-11(17)15(5-2)6-10(16)12-8(3)9-7-18-14-13-9/h4,7-8H,1,5-6H2,2-3H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMXDFUPMGILEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC(C)C1=CSN=N1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide

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